molecular formula C87H135N29O22 B10848720 Fggftgarksarkwknq

Fggftgarksarkwknq

Cat. No.: B10848720
M. Wt: 1939.2 g/mol
InChI Key: ZXXWZZVFRTXDSC-PBUARHPHSA-N
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Description

No molecular formula, structural data, or synthesis methods are documented in the provided evidence or accessible literature. This suggests one of the following:

  • The name may contain typographical errors or non-standard nomenclature.

Without validated chemical identifiers (e.g., CAS number, IUPAC name), further characterization is impossible.

Properties

Molecular Formula

C87H135N29O22

Molecular Weight

1939.2 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C87H135N29O22/c1-47(104-69(122)45-103-84(136)71(49(3)118)116-82(134)62(39-51-22-8-5-9-23-51)106-70(123)44-101-68(121)43-102-74(126)54(91)38-50-20-6-4-7-21-50)72(124)107-59(29-18-36-98-86(94)95)75(127)110-58(28-14-17-35-90)79(131)115-65(46-117)83(135)105-48(2)73(125)108-60(30-19-37-99-87(96)97)76(128)109-56(26-12-15-33-88)77(129)113-63(40-52-42-100-55-25-11-10-24-53(52)55)80(132)111-57(27-13-16-34-89)78(130)114-64(41-67(93)120)81(133)112-61(85(137)138)31-32-66(92)119/h4-11,20-25,42,47-49,54,56-65,71,100,117-118H,12-19,26-41,43-46,88-91H2,1-3H3,(H2,92,119)(H2,93,120)(H,101,121)(H,102,126)(H,103,136)(H,104,122)(H,105,135)(H,106,123)(H,107,124)(H,108,125)(H,109,128)(H,110,127)(H,111,132)(H,112,133)(H,113,129)(H,114,130)(H,115,131)(H,116,134)(H,137,138)(H4,94,95,98)(H4,96,97,99)/t47-,48-,49+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1

InChI Key

ZXXWZZVFRTXDSC-PBUARHPHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=CC=C4)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FGGFTGARKSARKWKNQ typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

FGGFTGARKSARKWKNQ: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

FGGFTGARKSARKWKNQ: has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in modulating nociceptin receptors, which are involved in pain perception and other physiological processes.

    Medicine: Explored for potential therapeutic applications in pain management and neuroactive ligand-receptor interactions.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

The mechanism of action of FGGFTGARKSARKWKNQ involves its binding to the nociceptin receptor. This interaction modulates the receptor’s activity, leading to various physiological effects. The compound acts as an inhibitor, preventing the receptor from interacting with its natural ligands and thereby altering pain perception and other related pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on "Fggftgarksarkwknq" is unavailable, the evidence provides frameworks for comparing structurally or functionally analogous compounds. For example:

Framework for Comparison (Based on and –7):

Parameter Compound A (CAS 1761-61-1) Compound B (CAS 1046861-20-4) Hypothetical "this compound"
Molecular Formula C₇H₅BrO₂ C₆H₅BBrClO₂ Undefined
Molecular Weight 201.02 g/mol 235.27 g/mol
Solubility 0.687 mg/mL 0.24 mg/mL
Synthesis Method A-FGO catalyst, THF, 2h reflux Pd(II) catalyst, THF/H₂O, 75°C
Bioavailability 0.55 (ESOL) 0.55 (ESOL)
Regulatory Status Not listed in NMPA guidelines Not listed in NMPA guidelines

Key Observations:

  • Structural Similarity : Compounds with halogens (e.g., Br, Cl) or boronic acid groups (e.g., CAS 1046861-20-4) often exhibit distinct reactivity and bioavailability profiles .
  • Functional Similarity : Compounds like CAS 1761-61-1 are used in organic synthesis, but their therapeutic or industrial applications remain unverified .

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